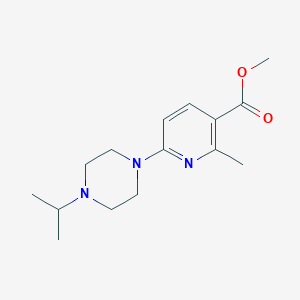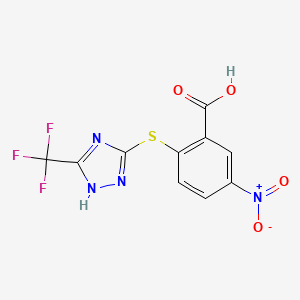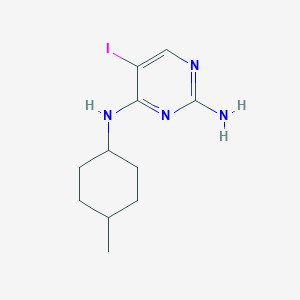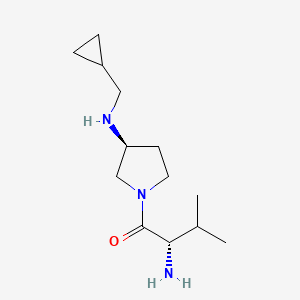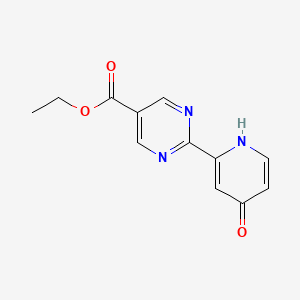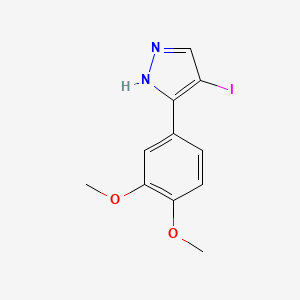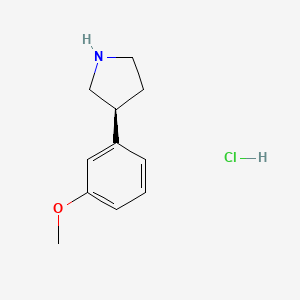
(s)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(3-メトキシフェニル)ピロリジン塩酸塩は、ピロリジン類に属する化学化合物です。ピロリジン環にメトキシフェニル基が結合していることが特徴です。
合成方法
(S)-3-(3-メトキシフェニル)ピロリジン塩酸塩の合成は、通常、以下の手順を踏みます。
出発物質: 合成は、3-メトキシベンズアルデヒドやピロリジンなどの適切な出発物質を選択することから始まります。
反応条件: 反応は、目的の生成物の形成を促進するために、触媒や溶媒を使用するなど、制御された条件下で行われます。
精製: 粗生成物は、再結晶やクロマトグラフィーなどの手法を用いて精製され、純粋な化合物が得られます。
工業的な生産方法では、同様の反応条件を用いた大規模合成が行われる場合がありますが、収率と効率を高めるように最適化されています。
準備方法
The synthesis of (s)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
化学反応の分析
(S)-3-(3-メトキシフェニル)ピロリジン塩酸塩は、以下のような様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化させることで、対応する酸化生成物を形成することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: メトキシ基は、適切な条件下で求核剤との置換反応を起こすことができます。
これらの反応で一般的に使用される試薬や条件には、酸、塩基、エタノールやジクロロメタンなどの溶媒が含まれます。生成される主要な生成物は、使用される特定の反応と条件によって異なります。
科学的研究の応用
(S)-3-(3-メトキシフェニル)ピロリジン塩酸塩は、科学研究において様々な応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして、様々な有機反応における試薬として使用されます。
生物学: 細胞プロセスへの影響や生体分子との相互作用など、その潜在的な生物活性について研究されています。
医学: 新規薬剤の開発や薬理学的ツールとしての、その潜在的な治療的応用について研究が進められています。
工業: 特定の性質を持つ特殊化学品や材料の製造に使用される可能性があります。
作用機序
(S)-3-(3-メトキシフェニル)ピロリジン塩酸塩の作用機序は、生物系における分子標的や経路との相互作用に関与しています。この化合物は、特定の受容体や酵素に結合し、その活性を調節し、様々な生理学的効果をもたらす可能性があります。正確な分子標的や経路を解明するためには、詳細な研究が必要です。
類似化合物との比較
(S)-3-(3-メトキシフェニル)ピロリジン塩酸塩は、以下のような他の類似化合物と比較することができます。
(S)-3-(4-メトキシフェニル)ピロリジン塩酸塩: メトキシ基の位置が異なる類似の構造です。
(S)-3-(3-エトキシフェニル)ピロリジン塩酸塩: メトキシ基の代わりにエトキシ基を持つ類似の構造です。
(S)-3-(3-メトキシフェニル)ピロリジン: 塩酸塩ではない形の化合物です。
特性
分子式 |
C11H16ClNO |
|---|---|
分子量 |
213.70 g/mol |
IUPAC名 |
(3S)-3-(3-methoxyphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-9(7-11)10-5-6-12-8-10;/h2-4,7,10,12H,5-6,8H2,1H3;1H/t10-;/m1./s1 |
InChIキー |
RLUNKTWPHYECIL-HNCPQSOCSA-N |
異性体SMILES |
COC1=CC=CC(=C1)[C@@H]2CCNC2.Cl |
正規SMILES |
COC1=CC=CC(=C1)C2CCNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


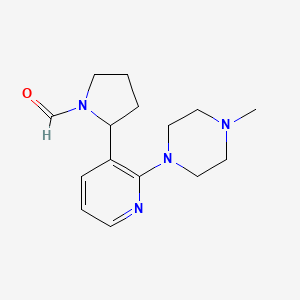
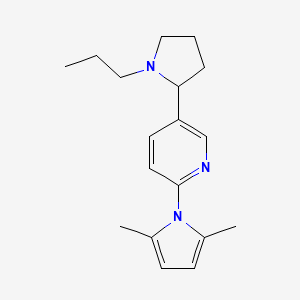
![5,7-dihydropyrano[3,4-c]pyrazol-4(1H)-one](/img/structure/B11799400.png)



![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide](/img/structure/B11799436.png)
